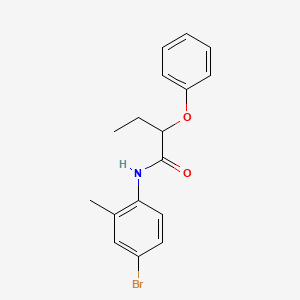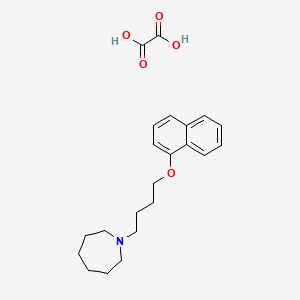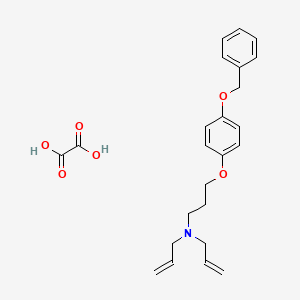![molecular formula C15H20BrClN2O5 B4076190 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076190.png)
1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a bromo-chloro-methylphenoxy group, and it is often associated with oxalic acid as a salt form
Preparation Methods
The synthesis of 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]piperazine typically involves multiple steps, starting with the preparation of the bromo-chloro-methylphenoxy intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo and chloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand in drug design.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]piperazine can be compared with other similar compounds, such as:
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]piperazine: This compound has a similar structure but with different positions of the substituents, leading to variations in its chemical and biological properties.
1-[2-(2-Chloro-6-bromo-4-methylphenoxy)ethyl]piperazine: Another structural isomer with different substituent positions, affecting its reactivity and applications.
1-[2-(2-Fluoro-6-chloro-4-methylphenoxy)ethyl]piperazine:
Properties
IUPAC Name |
1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2O.C2H2O4/c1-10-8-11(14)13(12(15)9-10)18-7-6-17-4-2-16-3-5-17;3-1(4)2(5)6/h8-9,16H,2-7H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOSJQRSNBMFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)

![1-[3-(2,6-Dimethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4076122.png)
![Oxalic acid;1-[2-(2-prop-2-enylphenoxy)ethyl]piperazine](/img/structure/B4076132.png)
![3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide](/img/structure/B4076147.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4076166.png)
![Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine](/img/structure/B4076170.png)
![N-(3-methoxyphenyl)-5-nitro-2-{[N-(tetrahydro-2-furanylmethyl)glycyl]amino}benzamide](/img/structure/B4076176.png)

![N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4076211.png)
![methyl 2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4076214.png)
![3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4076216.png)
